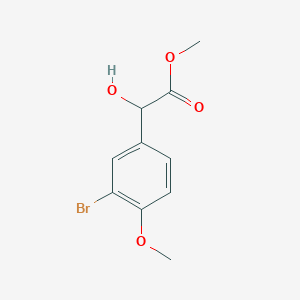
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyacetate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the ester group, reducing it to an alcohol.
Substitution: The bromine atom in the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity.
類似化合物との比較
Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.
Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
Uniqueness: Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility in synthetic applications.
生物活性
Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13BrO4
- Molecular Weight : Approximately 301.13 g/mol
- Functional Groups : Hydroxyacetate, brominated aromatic ring, methoxy group
The presence of a bromine atom enhances its reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyacetate group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the bromine atom may participate in halogen bonding, which can modulate the compound's activity in biological pathways.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to ameliorate oxidative stress in cells, suggesting potential therapeutic applications in treating diseases linked to oxidative damage.
Anticancer Activity
Studies have explored the compound's potential anticancer properties. It may interact with specific biological pathways involved in cancer progression, making it a candidate for further pharmacological exploration.
Research Findings and Case Studies
-
Antioxidant Efficacy :
- A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cell lines. The compound's ability to scavenge free radicals was quantified using standard assays (e.g., DPPH assay), showing a notable reduction in reactive oxygen species (ROS) levels compared to control groups.
- In Vitro Anticancer Studies :
-
Mechanistic Insights :
- Interaction studies revealed that this compound binds to specific enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer effects. These interactions were characterized using techniques such as surface plasmon resonance (SPR) and molecular docking simulations.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate | Contains fluorine instead of bromine | Potentially different reactivity due to fluorine |
| Methyl 2-(3-bromo-4-hydroxyphenyl)-2-hydroxyacetate | Lacks the methoxy group | Different solubility and biological activity |
| Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate | No halogen substituent | May exhibit different antioxidant properties |
This table illustrates the structural diversity among related compounds and highlights the unique properties of this compound.
特性
分子式 |
C10H11BrO4 |
|---|---|
分子量 |
275.10 g/mol |
IUPAC名 |
methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |
InChIキー |
UZQCQVPVDLSLAP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(C(=O)OC)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















